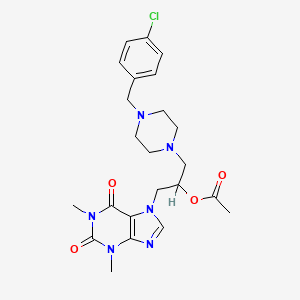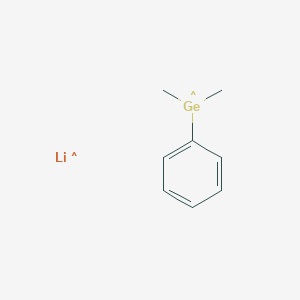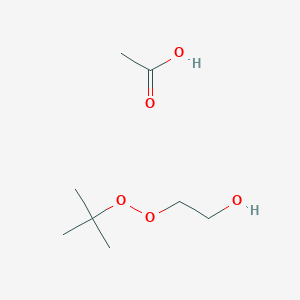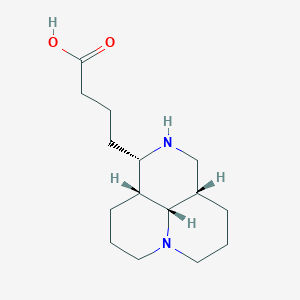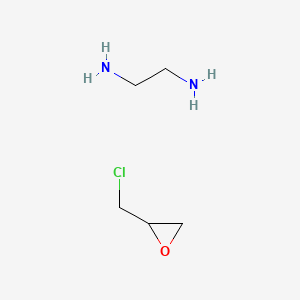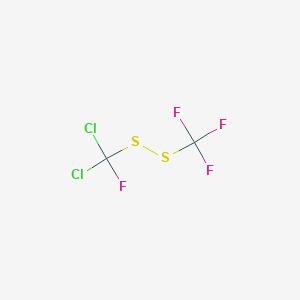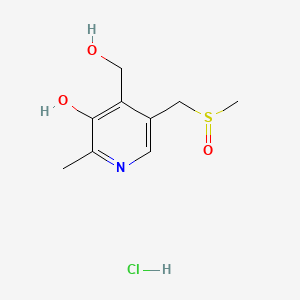
3-Desoxy-3-methylsulfinylpyridoxol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Desoxy-3-methylsulfinylpyridoxol hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is structurally related to pyridoxine (vitamin B6) and has been modified to include a methylsulfinyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Desoxy-3-methylsulfinylpyridoxol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridoxine, which is commercially available.
Methylation: The hydroxyl group at the 3-position of pyridoxine is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Sulfoxidation: The methyl group is then oxidized to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Desoxy-3-methylsulfinylpyridoxol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The methylsulfinyl group can be reduced back to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups on the pyridoxol ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 3-Desoxy-3-methylsulfonylpyridoxol.
Reduction: 3-Desoxy-3-methylpyridoxol.
Substitution: Various alkylated or acylated derivatives of 3-Desoxy-3-methylsulfinylpyridoxol.
Scientific Research Applications
3-Desoxy-3-methylsulfinylpyridoxol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to pyridoxine.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Desoxy-3-methylsulfinylpyridoxol hydrochloride involves its interaction with biological molecules, particularly enzymes. The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access. The methylsulfinyl group may enhance binding affinity and specificity for certain enzymes, leading to altered enzyme activity and downstream effects on metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridoxine (Vitamin B6): The parent compound, essential for various metabolic processes.
3-Desoxy-3-methylpyridoxol: Lacks the sulfinyl group, making it less reactive.
3-Desoxy-3-methylsulfonylpyridoxol: Contains a sulfone group, which may have different chemical and biological properties.
Uniqueness
3-Desoxy-3-methylsulfinylpyridoxol hydrochloride is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This modification can enhance its utility in various research applications compared to its analogs.
Properties
CAS No. |
23793-35-3 |
|---|---|
Molecular Formula |
C9H14ClNO3S |
Molecular Weight |
251.73 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2-methyl-5-(methylsulfinylmethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-6-9(12)8(4-11)7(3-10-6)5-14(2)13;/h3,11-12H,4-5H2,1-2H3;1H |
InChI Key |
AKLNYMWNEGPVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CS(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
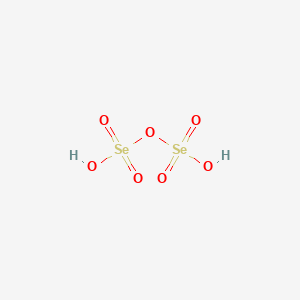
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
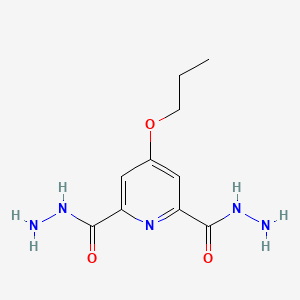
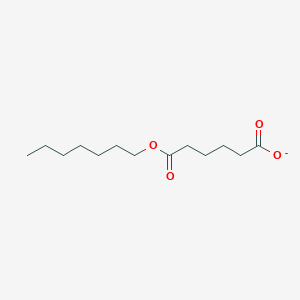
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
